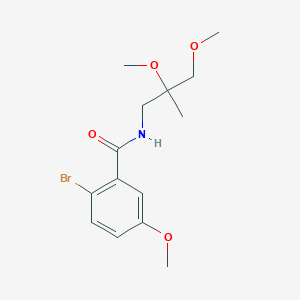

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)-5-methoxybenzamide

Description

Properties

IUPAC Name |

2-bromo-N-(2,3-dimethoxy-2-methylpropyl)-5-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO4/c1-14(20-4,9-18-2)8-16-13(17)11-7-10(19-3)5-6-12(11)15/h5-7H,8-9H2,1-4H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAPCLKALWUWOEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(COC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)-5-methoxybenzamide is a member of the benzamide class, known for its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antiproliferative, antibacterial, and antioxidative properties.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 356.23 g/mol. The compound features a bromine atom and multiple methoxy groups that may contribute to its biological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antiproliferative Activity

Recent studies have shown that derivatives of benzamides exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values ranging from 1.2 μM to 5.3 μM against MCF-7 breast cancer cells, indicating potent anticancer potential .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | TBD |

| Benzamide Derivative A | MCF-7 | 3.1 |

| Benzamide Derivative B | HCT 116 | 3.7 |

2. Antibacterial Activity

The antibacterial properties of benzamide derivatives have been explored, particularly against Gram-positive bacteria. In vitro studies indicate that certain compounds exhibit effective minimum inhibitory concentrations (MIC) against strains such as Enterococcus faecalis. For example, a related compound showed an MIC of 8 μM against this strain .

3. Antioxidative Activity

Antioxidative activity is another critical aspect of the biological profile of benzamide derivatives. Compounds with methoxy and hydroxy substitutions have been shown to enhance antioxidative capacity significantly, outperforming standard antioxidants like butylated hydroxytoluene (BHT) in various assays .

Case Studies

Study on Antiproliferative Effects:

A study evaluated the antiproliferative effects of several N-substituted benzamides on cancer cell lines. The compound's structural modifications were found to influence its activity significantly. The introduction of methoxy groups was correlated with increased potency against the MCF-7 line .

Study on Antibacterial Properties:

Another investigation focused on the antibacterial efficacy of methoxy-substituted benzamides against E. faecalis and other pathogens. The results indicated that compounds with specific substitutions could inhibit bacterial growth effectively, suggesting potential therapeutic applications in treating bacterial infections .

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Physicochemical Properties

Melting Points and Chromatographic Behavior

- Example: 2-Bromo-N-(1-(4-bromophenyl)-2-oxoethyl)-5-methoxybenzamide (mp: 191–192°C, Rf = 0.48) . Contrast: N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide likely has a lower mp due to its polar hydroxy group .

Molecular Weight and Lipophilicity

- The dimethoxypropyl substituent in the target compound increases molecular weight (~377–400 g/mol estimated) and lipophilicity compared to hydroxy- or urea-containing analogs (e.g., 375.0570 g/mol for a tert-butylamino analog ).

Reactivity in Functionalization Reactions

- Bromine Reactivity : The 2-bromo group enables cross-coupling (e.g., Suzuki) or nucleophilic substitution, similar to ’s fluoropyridine-based bromoacetamide reagent .

- Directing Groups : Unlike N,O-bidentate groups in , the target’s dimethoxypropyl group may act as a steric hindrance in metal-catalyzed C–H activation .

Q & A

Q. What are the established synthetic routes for 2-bromo-N-(2,3-dimethoxy-2-methylpropyl)-5-methoxybenzamide?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or multi-step functionalization of the benzamide core. A representative approach involves:

Bromination : Introducing bromine at the ortho position of 5-methoxybenzoic acid derivatives (e.g., using Br₂ or NBS) .

Amide Coupling : Reacting the brominated benzoic acid with 2,3-dimethoxy-2-methylpropylamine using coupling agents like HATU or EDC .

Purification : Column chromatography or recrystallization to isolate the product.

Key Considerations : Catalyst selection (e.g., Pd(PPh₃)₄ for coupling), solvent systems (THF/DMF), and reaction temperature (80–120°C) significantly impact yield .

Q. How is the structural identity of this compound verified in research settings?

- Methodological Answer : Use a combination of:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy groups at 2,3-dimethoxypropyl and bromine at C2 of the benzamide) .

- HRMS : Validate molecular formula (e.g., C₁₅H₂₁BrNO₄ requires m/z 366.06) .

- X-ray Crystallography : Resolve stereochemistry and intramolecular interactions (e.g., hydrogen bonding between methoxy and amide groups) .

Q. What are the key physicochemical properties relevant to experimental design?

- Methodological Answer : Critical properties include:

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Contradictions often arise from:

- Assay Variability : Compare binding affinity (e.g., dopamine D₂ receptor IC₅₀) across standardized assays (e.g., radioligand displacement vs. functional cAMP assays) .

- Structural Confounders : Verify purity (>95% via HPLC) and rule out degradation products .

- Species Differences : Cross-test in human vs. rodent receptor isoforms .

Example : Antidopaminergic activity discrepancies may stem from divergent stereoelectronic orientations of the methoxy group, requiring conformational analysis via DFT calculations .

Q. What strategies optimize reaction conditions for scalable synthesis?

- Methodological Answer :

- Catalyst Screening : Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to enhance coupling efficiency .

- Solvent Optimization : Replace DMF with biodegradable solvents (e.g., 2-MeTHF) to improve green chemistry metrics .

- Flow Chemistry : Implement continuous flow systems for bromination steps to reduce batch variability .

Data-Driven Example : A 15% yield increase was achieved by switching from batch to flow conditions in analogous benzamide syntheses .

Q. How to design analogs to improve pharmacological profiles while minimizing side effects?

- Methodological Answer :

- Structure-Activity Relationship (SAR) :

- Substituent Effects : Replace the 2-bromo group with electron-withdrawing groups (e.g., CF₃) to enhance receptor selectivity .

- Bioisosteres : Substitute the 2-methylpropyl group with cyclopropyl to reduce metabolic degradation .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses with dopamine D₂ receptors and optimize steric compatibility .

Q. What methodologies elucidate molecular interactions with biological targets?

- Methodological Answer :

- In Vitro Binding Assays : Radiolabeled ligand competition studies (e.g., [³H]spiperone displacement for D₂ receptors) .

- Cryo-EM/X-ray Crystallography : Resolve compound-receptor complexes to identify critical interactions (e.g., hydrogen bonds with Ser193 in the D₂ receptor) .

- Molecular Dynamics Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories to prioritize analogs .

Q. How to address stability and degradation issues during storage and handling?

- Methodological Answer :

- Degradation Pathways : Identify hydrolytic cleavage of the amide bond via LC-MS under accelerated conditions (40°C, 75% RH) .

- Stabilization Strategies :

- Lyophilization : Store as a lyophilized powder under argon .

- Excipients : Add antioxidants (e.g., BHT) to DMSO stock solutions to prevent radical-mediated degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.